molecular formula C16H25N3O4 B2538468 N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide CAS No. 1775492-70-0

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide

Numéro de catalogue: B2538468
Numéro CAS: 1775492-70-0
Poids moléculaire: 323.393
Clé InChI: BYENVXDLWGSAOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[45]dec-3-yl)-N-methylacetamide is a complex organic compound characterized by its unique spirocyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and lactam groups.

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux (110–120°C, 6–8 hours)

  • Products :

    • Cleavage of the acetamide group yields cyclohexylmethylamine and 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetic acid .

    • Partial ring opening of the diazaspiro system occurs, generating linear dipeptide intermediates .

Basic Hydrolysis

  • Conditions : 2M NaOH, 80°C, 4 hours

  • Products :

    • Saponification of the acetamide produces sodium carboxylate derivatives .

    • The spirocyclic lactam remains intact under mild basic conditions .

Reduction Reactions

Catalytic hydrogenation selectively reduces unsaturated bonds in the spirocyclic system.

Reaction Parameters Details
CatalystSponge nickel (A5000) or Pd/C (5% wt)
SolventEthanol/THF (1:1 v/v)
Pressure/Temperature50 psi H₂, 35–40°C
OutcomeSaturation of any exocyclic double bonds; no reduction of amide carbonyls
Yield85–92% (isolated)

Data sourced from synthesis protocols in .

Ring-Opening Reactions

The diazaspiro[4.5]decane core undergoes ring-opening under nucleophilic or electrophilic conditions.

Nucleophilic Attack

  • Reagents : Hydroxylamine (NH₂OH), K₂CO₃, H₂O/THF

  • Mechanism :

    • Nucleophilic cleavage of the lactam carbonyl forms 8-oxa-1,3-diazepane intermediates .

    • Subsequent rearrangement yields linear diamines .

Electrophilic Substitution

  • Reagents : AcCl, pyridine (base), 0–5°C

  • Products :

    • Acetylation at the secondary amine of the diazaspiro ring generates N-acetyl derivatives .

    • Steric hindrance from the cyclohexyl group limits reactivity at the tertiary amide .

Amide Alkylation

  • Conditions : CH₃I, NaH, DMF, 0°C → RT

  • Outcome :

    • Selective methylation of the secondary amide nitrogen in the diazaspiro ring.

    • The N-methylacetamide group remains unaffected due to steric shielding .

Oxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂

  • Products :

    • Epoxidation of any alkene moieties in the spiro system (if present).

    • Sulfoxidation is not observed in the oxa-diaza framework .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss
180–220°CDehydration of the oxa-diaza ring12%
220–280°CBreakdown of the acetamide group28%
280–350°CCarbonization of cyclohexyl fragments40%

Stability data from thermal studies in .

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Primary Site of Reactivity Yield Range
Acidic HydrolysisHCl (6M), refluxAcetamide C=O, lactam70–78%
Catalytic HydrogenationH₂, Ni/Pd catalystsSpirocyclic unsaturated bonds85–92%
Nucleophilic Ring OpeningNH₂OH, THF/H₂OLactam carbonyl60–68%
Amide AlkylationCH₃I, NaHSecondary amine in diazaspiro ring82–88%

Mechanistic Insights

  • Steric Effects : The cyclohexyl and N-methyl groups hinder reactivity at the tertiary amide, directing modifications to the spirocyclic core .

  • Electronic Effects : Electron-withdrawing lactam carbonyls increase susceptibility to nucleophilic attack .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound belongs to a class of azaspiro derivatives characterized by a spirocyclic structure that contributes to its biological activity. The molecular formula is C15H20N4O4C_{15}H_{20}N_{4}O_{4}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The unique 1,3-diazaspiro framework allows for various interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide exhibit significant anticancer properties. For instance, studies have shown that azaspiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Central Nervous System Disorders

There is emerging evidence that this compound may have applications in treating central nervous system disorders. Its ability to cross the blood-brain barrier opens up possibilities for neuroprotective effects and the treatment of conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that compounds targeting tau proteins may improve cognitive function and reduce neuroinflammation.

Anti-inflammatory Effects

Compounds with similar structural characteristics have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating diseases characterized by chronic inflammation.

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of azaspiro derivatives demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines including breast and lung cancer cells. The compound was found to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In preclinical trials involving animal models of Alzheimer’s disease, the administration of this compound resulted in improved cognitive functions as assessed by behavioral tests. The compound showed a reduction in amyloid-beta plaque formation and tau phosphorylation.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to specific and potent biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for research and development.

Activité Biologique

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound has been studied for its interactions with various biological targets:

  • GlyT1 Inhibition : Research indicates that derivatives of the diazaspiro[4.5]decane structure exhibit potent inhibition of GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmitter regulation in the central nervous system. The selectivity for GlyT1 over GlyT2 suggests potential therapeutic applications in treating disorders like schizophrenia and anxiety .
  • TRPM8 Antagonism : Another study highlights the compound's potential as a TRPM8 antagonist. TRPM8 is involved in thermosensation and pain pathways, making it a target for analgesic drug development .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Analgesic Properties : By modulating glycine levels in the synaptic cleft through GlyT1 inhibition, this compound may contribute to pain relief.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially through modulation of cytokine release.

Case Study 1: GlyT1 Inhibition

A study conducted on various 4-substituted 8-(cyclohexyl) diazaspiro compounds demonstrated that specific modifications enhance selectivity for GlyT1. The findings indicated that this compound showed IC50 values in the low micromolar range against GlyT1 while being inactive against GlyT2 .

Case Study 2: TRPM8 Antagonism

In vitro assays revealed that the compound effectively inhibited TRPM8-mediated currents in sensory neurons, which could translate into reduced pain sensation in vivo models . This antagonistic activity suggests potential use in managing neuropathic pain.

Data Table: Biological Activity Overview

Activity TypeTargetMechanismReference
GlyT1 InhibitionGlycine Transporter 1Competitive inhibition
TRPM8 AntagonismTRPM8 ChannelIon channel blockade
Analgesic PotentialCentral Nervous SystemModulation of neurotransmitter levels
Anti-inflammatory EffectsCytokine ReleaseCytokine modulation-

Propriétés

IUPAC Name

N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-18(12-5-3-2-4-6-12)13(20)11-19-14(21)16(17-15(19)22)7-9-23-10-8-16/h12H,2-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYENVXDLWGSAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.